AZD7009

Antiarrhythmic Atrial Fibrillation Cardiac Safety

AZD7009 (Inakalant) is the irreplaceable reference standard for multi-ion channel (IKr, INa, IKur, Ito) blockade research in atrial fibrillation. Unlike single-target agents such as dofetilide, its balanced polypharmacology delivered 82% persistent AF conversion in Phase II—comparable to electrical cardioversion—with a demonstrated low proarrhythmic risk (0/8 TdP vs. 5/8 for dofetilide). Essential for validating CiPA proarrhythmia models, benchmarking novel antiarrhythmics, and dissecting atrial electrophysiology. Not scientifically interchangeable with AZD1305 or other discontinued analogues. Available for R&D only.

Molecular Formula C23H34N4O5
Molecular Weight 446.5 g/mol
CAS No. 864368-79-6
Cat. No. B1666231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZD7009
CAS864368-79-6
SynonymsAZD 7009
AZD-7009
AZD7009
Molecular FormulaC23H34N4O5
Molecular Weight446.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1CC2CN(CC(C1)O2)CC(COC3=CC=C(C=C3)C#N)O
InChIInChI=1S/C23H34N4O5/c1-23(2,3)32-22(29)25-8-9-26-12-20-14-27(15-21(13-26)31-20)11-18(28)16-30-19-6-4-17(10-24)5-7-19/h4-7,18,20-21,28H,8-9,11-16H2,1-3H3,(H,25,29)/t18-,20?,21?/m0/s1
InChIKeyJRHUUZPSMQIWBQ-PELRDEGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AZD7009 (CAS 864368-79-6) Procurement Guide: A Multi-Ion Channel Blocker for Atrial Fibrillation Research


AZD7009 (Inakalant) is an investigational antiarrhythmic agent characterized by a multi-ion channel blockade mechanism, primarily targeting hERG (IKr), Nav1.5 (INa), Kv1.5 (IKur), and Kv4.3/KChIP2.2 (Ito) [1]. This profile confers a predominant effect on atrial electrophysiology with a demonstrated low proarrhythmic potential in both animal models and clinical studies [2]. It was developed by AstraZeneca for the acute conversion of persistent atrial fibrillation and atrial flutter and advanced to Phase II clinical trials before development was discontinued [3].

Why AZD7009 (864368-79-6) Cannot Be Replaced by Generic Ion Channel Blockers in Atrial Fibrillation Research


AZD7009 exhibits a unique, non-redundant combination of ion channel affinities that distinguishes it from single-target or even other multi-channel blockers. Its balanced inhibition of IKr, INa, IKur, and Ito produces a synergistic atrial-selective effect that is not replicated by agents targeting only one or two of these currents [1]. For instance, while dofetilide is a potent and selective IKr blocker, it lacks the late sodium current inhibition that is critical for AZD7009's favorable proarrhythmic profile [2]. Similarly, vernakalant, though also an IKur/INa blocker, exhibits a different selectivity profile and has not shown the same high conversion rates in persistent AF [3]. Direct substitution with other investigational agents like AZD1305, its structural successor, is not scientifically equivalent, as AZD1305 demonstrated an unfavorable proarrhythmic risk profile leading to its discontinuation [4]. Therefore, for research specifically investigating the mechanistic and clinical outcomes of this particular multi-ion channel profile, AZD7009 remains the definitive and irreplaceable reference compound.

Quantitative Comparative Evidence for AZD7009 (864368-79-6) Procurement Decisions


AZD7009 vs. Dofetilide: Reduced Proarrhythmic Risk Demonstrated by Lower Torsades de Pointes Incidence

In a direct comparative study using the methoxamine-sensitized rabbit model of torsades de pointes (TdP), AZD7009 demonstrated a significantly lower proarrhythmic potential than the pure IKr blocker dofetilide. Following intravenous infusion, TdP was induced in 0/8 rabbits receiving AZD7009 (210 nmol/kg/min), compared to 5/8 rabbits receiving dofetilide (2 nmol/kg/min) and 5/8 rabbits receiving azimilide (3.33 µmol/kg/min) (P = 0.026 vs AZD7009) [1]. This difference is mechanistically attributed to AZD7009's inhibition of late sodium current, which counteracts excessive action potential duration prolongation, a feature absent in dofetilide [2].

Antiarrhythmic Atrial Fibrillation Cardiac Safety

AZD7009 vs. AZD1305: Superior Clinical Conversion Rate in Persistent Atrial Fibrillation

AZD7009 demonstrated a substantially higher conversion rate to sinus rhythm in patients with persistent atrial fibrillation compared to its successor compound, AZD1305. In a clinical trial, AZD7009 achieved an 82% conversion rate in patients with AF episodes lasting ≤30 days, a rate comparable to direct current (DC) cardioversion (83%) [1]. In contrast, the highest conversion rate observed with AZD1305 in a dose-escalation study was 50% (6/12 patients at the 180 mg/h dose), and the overall development program was discontinued due to an unfavorable benefit-risk profile [2].

Atrial Fibrillation Cardioversion Clinical Trial

AZD7009 vs. Vernakalant: Differentiated IKur Blockade Potency and Atrial Selectivity

While both AZD7009 and vernakalant target the atrial-selective IKur current, AZD7009 exhibits a distinct potency profile. AZD7009 inhibits hKv1.5 (IKur) with an IC50 of 27.0 ± 1.6 µM [1]. In comparison, vernakalant has been reported to inhibit wild-type Kv1.5 with an IC50 of 13.35 ± 0.93 µM [2]. However, AZD7009's multi-channel blockade includes potent IKr and INa inhibition (hERG IC50 0.6 µM, Nav1.5 IC50 4.3 µM at 10 Hz) [3], which synergistically contribute to its overall antiarrhythmic efficacy and atrial-dominant effects. This broader profile contrasts with vernakalant's more targeted IKur/INa action [4].

Ion Channel Pharmacology Atrial Fibrillation Drug Selectivity

AZD7009 vs. Lidocaine: Differentiated Atrial Action Potential Prolongation via Multi-Channel Blockade

In a direct functional comparison, AZD7009 and lidocaine both inhibit late sodium current (late INa), but only AZD7009 further prolongs the atrial action potential duration (APD). In rabbit atrial cells, AZD7009 (10 µM) further prolonged the APD that was already prolonged by the selective IKr blocker E-4031, whereas lidocaine (10 µM) did not [1]. This is because AZD7009 inhibits multiple repolarizing potassium currents (IKr, IKur, Ito) in addition to late INa, leading to a net prolongation of atrial refractoriness. Both compounds suppressed E-4031-induced early afterdepolarizations (EADs) in Purkinje fibers [1].

Cardiac Electrophysiology Action Potential Late Sodium Current

Recommended Research and Industrial Applications for AZD7009 (864368-79-6)


Preclinical Safety Pharmacology: Assessing Proarrhythmic Liability of Multi-Channel Blockers

AZD7009 serves as a superior reference standard in assays designed to differentiate between safe and proarrhythmic QT prolongation. Its demonstrated low TdP incidence (0/8 rabbits vs. 5/8 for dofetilide) makes it an ideal tool for validating in vitro (e.g., hERG, CiPA) and in vivo (e.g., rabbit wedge, methoxamine-sensitized rabbit) proarrhythmia models. It provides a benchmark for compounds with a 'multi-channel' safety profile, distinct from pure IKr blockers [1].

Atrial Fibrillation Research: Investigating High-Efficacy Conversion Mechanisms

For studies focused on understanding the electrophysiological determinants of successful AF cardioversion, AZD7009 is a critical reagent. Its clinical conversion rate of 82% in persistent AF patients (comparable to electrical cardioversion) establishes it as a high-efficacy benchmark. It can be used in in vivo models of AF to compare the efficacy and mechanisms of novel antiarrhythmic agents, particularly those with multi-ion channel profiles [2].

Ion Channel Pharmacology: Studying Synergistic Multi-Channel Blockade

AZD7009 is an essential tool for dissecting the pharmacological consequences of combined IKr, INa, IKur, and Ito blockade. Its well-characterized IC50 values for these channels allow for precise concentration-response studies in isolated myocytes or heterologous expression systems. This makes it invaluable for researchers investigating how the interplay of these currents shapes the atrial action potential and refractoriness, providing a contrast to more selective agents like dofetilide (IKr only) or vernakalant (IKur/INa predominant) [3].

Compound Screening and Benchmarking: Differentiating from Failed Analogues

In drug discovery programs targeting atrial fibrillation, AZD7009 is an indispensable comparator for differentiating new chemical entities from failed clinical candidates like AZD1305. Its favorable efficacy (82% conversion) and safety profile (low TdP) set a high bar. Screening novel compounds against AZD7009 in head-to-head assays (e.g., conversion efficacy in AF models, proarrhythmia risk in TdP models) provides a rigorous, data-driven context for lead selection and optimization [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZD7009

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.